5,6,7,8-Tetrahydro-2-naphthol
Overview
Description
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-2-naphthol has been explored through various methods. One notable approach is the regioselective and chemoselective reduction of naphthols using hydrosilane in methanol. This method allows for the site-selective reduction of the side aromatic hydrocarbons in naphthols, retaining functional phenol scaffolds intact, and proceeds under mild conditions without forming 1,2,3,4-tetrahydronaphthol byproducts (He et al., 2018). Additionally, cobalt-catalyzed [2 + 2 + 2] cyclizations of dialkynylnitriles have been employed for the efficient synthesis of related heterocycles, demonstrating the versatility of synthetic strategies for this compound (Zhou et al., 2007).
Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-2-naphthol comprises a tetrahydro-naphthalene core with a hydroxyl group at the second position. This structure is pivotal in its reactivity and the formation of various derivatives through synthetic chemistry. The compound's structure facilitates interactions with different chemical agents, leading to a wide range of chemical reactions.
Chemical Reactions and Properties
5,6,7,8-Tetrahydro-2-naphthol participates in various chemical reactions, including isomerization under the influence of trifluoromethanesulfonic acid and polycyclic aromatic hydrocarbons, highlighting its reactive nature and the influence of its structure on its chemical behavior (Farcasiu & Smith, 1989).
Physical Properties Analysis
The physical properties of 5,6,7,8-Tetrahydro-2-naphthol, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. While specific details on these properties are less commonly reported, they are essential for the practical use of this compound in laboratory and industrial settings.
Chemical Properties Analysis
The chemical properties of 5,6,7,8-Tetrahydro-2-naphthol, including acidity, basicity, reactivity with various chemical agents, and participation in hydrogen bonding interactions, are important for its applications in synthesis and chemical transformations. Its interaction with triethylamine in different solvents, for example, showcases its ability to form hydrogen bonds and engage in complex formation, affecting its fluorescence and reactivity (Pal et al., 1989).
Scientific Research Applications
Catalytic Synthesis : A method for the catalytic synthesis of 5,6,7,8-tetrahydronaphthols by reducing naphthols is described. This method uses hydrosilanes in methanol and is scalable, showing high selectivity without forming 1,2,3,4-tetrahydronaphthol byproducts (He, Tang, Luo, & Zeng, 2018).
Selective Hydrogenation : A study on the selective hydrogenation of 1-naphthol to 5,6,7,8-tetrahydro-1-naphthol over various Ni- and Pd-based supported catalysts, with a particular focus on the USY-supported NiB nanocatalyst, which showed superior catalytic activity and selectivity (Wang & Liu, 2017).
Hydrogen Bonding Interaction Studies : The interaction of 5,6,7,8-tetrahydro-2-naphthol with triethylamine in various solvents has been studied, revealing insights into hydrogen bonding and solvent effects on fluorescence emission and quenching rates (Pal et al., 1989).
Synthesis of Derivatives : Synthesis of new derivatives of 5,6,7,8-tetrahydro-2-naphthol, including 5,6,7,8-tetrahydro-4,9-dimethoxy-1H-benz[f]indole, has been achieved, providing potential intermediates for other chemical syntheses (Malesani, Ferlin, & Masiero, 1982).
Spectroscopic Studies : Infrared and ultraviolet spectroscopic studies have been conducted to understand the effect of hydrogen bonding on the spectra of tetrahydronaphthols, including 5,6,7,8-tetrahydro-1-naphthol and 5,6,7,8-tetrahydro-2-naphthol (Laha et al., 1982).
Effects of Solvents and Amines on Hydrogenation : Research on the selective hydrogenation of 2-naphthol over various catalysts, including the influence of solvents and added amines, has been conducted. The study found that nickel catalysts were more susceptible to the effects of solvents and amines compared to cobalt catalysts (Kajitani et al., 1975).
Organometallic Procedures in Synthesis : An organometallic procedure for the synthesis of 2-methoxyestradiol, starting from 5,6,7,8-tetrahydro-2-naphthol and β-estradiol, is described. This procedure includes the formation of η6-arene complexes and subsequent O-deprotonation (Bras et al., 1997).
Safety And Hazards
properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKXSOXZAXIOPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870851 | |
Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-2-naphthol | |
CAS RN |
1125-78-6, 21664-09-5 | |
Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1125-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001125786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydro-2-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021664095 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Tetralinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65604 | |
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Record name | 5,6,7,8-Tetrahydro-2-naphthalenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydro-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 5,6,7,8-TETRAHYDRO-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMR02I7N8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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